molecular formula C14H10BrF3O2 B15360358 1-Bromo-3-((4-(trifluoromethoxy)phenoxy)methyl)benzene

1-Bromo-3-((4-(trifluoromethoxy)phenoxy)methyl)benzene

Cat. No.: B15360358
M. Wt: 347.13 g/mol
InChI Key: QUXDPFODTWQSEX-UHFFFAOYSA-N
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Description

1-Bromo-3-((4-(trifluoromethoxy)phenoxy)methyl)benzene is a chemical compound characterized by a bromine atom, a trifluoromethoxy group, and a benzene ring structure. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-((4-(trifluoromethoxy)phenoxy)methyl)benzene can be synthesized through several synthetic routes, including:

  • Halogenation: Bromination of 3-((4-(trifluoromethoxy)phenoxy)methyl)benzene using bromine in the presence of a catalyst.

  • Nucleophilic Substitution: Reacting 1-bromo-3-(trifluoromethoxy)benzene with a phenol derivative under nucleophilic substitution conditions.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving controlled conditions to ensure purity and yield. The use of continuous flow reactors and automated systems can enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-((4-(trifluoromethoxy)phenoxy)methyl)benzene undergoes various chemical reactions, including:

  • Oxidation: Conversion to corresponding carboxylic acids or ketones.

  • Reduction: Reduction of the bromine atom to form the corresponding hydrocarbon.

  • Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Employing reducing agents such as lithium aluminum hydride.

  • Substitution: Utilizing nucleophiles like sodium hydroxide or amines.

Major Products Formed:

  • Oxidation: 1-Bromo-3-((4-(trifluoromethoxy)phenoxy)methyl)benzoic acid.

  • Reduction: 1-((4-(trifluoromethoxy)phenoxy)methyl)benzene.

  • Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1-Bromo-3-((4-(trifluoromethoxy)phenoxy)methyl)benzene is utilized in several scientific research fields:

  • Chemistry: As a building block in organic synthesis and material science.

  • Biology: In the study of biological systems and interactions with biomolecules.

  • Medicine: Potential use in drug discovery and development.

  • Industry: Application in the production of advanced materials and chemicals.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Molecular Targets: Interaction with enzymes, receptors, or other biomolecules.

  • Pathways Involved: Involvement in biochemical pathways related to its chemical properties and reactivity.

Comparison with Similar Compounds

1-Bromo-3-((4-(trifluoromethoxy)phenoxy)methyl)benzene is compared with similar compounds to highlight its uniqueness:

  • 1-Bromo-3-(trifluoromethoxy)benzene: Similar structure but lacks the phenoxy group.

  • 1-Bromo-4-(trifluoromethoxy)benzene: Different position of the trifluoromethoxy group.

  • 1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene: Presence of an additional fluorine atom.

These compounds share similarities in their bromine and trifluoromethoxy groups but differ in their positions and additional functional groups, leading to variations in their chemical behavior and applications.

Properties

Molecular Formula

C14H10BrF3O2

Molecular Weight

347.13 g/mol

IUPAC Name

1-bromo-3-[[4-(trifluoromethoxy)phenoxy]methyl]benzene

InChI

InChI=1S/C14H10BrF3O2/c15-11-3-1-2-10(8-11)9-19-12-4-6-13(7-5-12)20-14(16,17)18/h1-8H,9H2

InChI Key

QUXDPFODTWQSEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)COC2=CC=C(C=C2)OC(F)(F)F

Origin of Product

United States

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